1,2-Dimethyladamantane
Description
Contextualization within Adamantane (B196018) Chemistry and Polycyclic Hydrocarbons
1,2-Dimethyladamantane is a member of the diamondoid family, a class of polycyclic hydrocarbons whose carbon framework is a superimposable segment of the diamond lattice. wikipedia.org The parent compound, adamantane (C₁₀H₁₆), is the smallest unit cage of this family and is characterized by its high symmetry (Td), rigidity, and thermodynamic stability, being the most stable isomer of C₁₀H₁₆. wikipedia.orgarxiv.org Its structure consists of three fused cyclohexane (B81311) rings in the chair conformation, which results in a strain-free and robust molecular architecture. wikipedia.org The unique properties of adamantane, such as its high melting point (270 °C) relative to other hydrocarbons of similar mass, stem from this compact and stable structure. wikipedia.org
The introduction of substituents onto the adamantane core significantly influences its properties. This compound, with the chemical formula C₁₂H₂₀, features two methyl groups on adjacent carbon atoms of the adamantane cage. nih.gov One methyl group occupies a bridgehead (tertiary) position (C-1), while the second is on an adjacent bridge (secondary) position (C-2). This substitution pattern breaks the high symmetry of the parent molecule and introduces stereochemical considerations, as the methyl groups can exist in different spatial orientations. The presence of these alkyl groups generally increases the lipophilicity and hydrophobicity of the molecule compared to adamantane. cymitquimica.com
Within the broader classification of organic molecules, this compound is a saturated polycyclic hydrocarbon. drugbank.com These compounds are composed solely of carbon and hydrogen atoms arranged in multiple ring systems. drugbank.com The chemistry of adamantane and its derivatives is largely that of typical hydrocarbons, but their rigid framework makes them invaluable substrates in chemical research. researchgate.net This rigidity eliminates conformational variables that can complicate the study of more flexible molecules, allowing for a clearer investigation of reaction mechanisms and structure-property relationships. researchgate.net
Historical Trajectories and Milestones in this compound Investigations
The story of this compound is intrinsically linked to the broader history of adamantane chemistry. Adamantane was first isolated from petroleum in 1933 by Landa. scispace.com However, its study was limited until a breakthrough synthesis was developed in 1957 by Paul von Ragué Schleyer. scispace.comnih.gov Schleyer's method involved the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane and its derivatives much more accessible for research. scispace.comnih.gov
This newfound accessibility spurred extensive investigation into the functionalization and rearrangement of the adamantane cage. Early research focused heavily on the synthesis and characterization of various alkyladamantanes. A significant aspect of this research was the study of adamantane rearrangements, where various C₁₂H₂₀ hydrocarbon precursors could be isomerized to form the most thermodynamically stable dimethyladamantane isomers. researchgate.netgoogle.com
Studies on the thermodynamic stability of dimethyladamantane isomers revealed that 1,3-dimethyladamantane (B135411) is the most stable, followed by this compound. google.comacs.org The synthesis of specific isomers like this compound often involves carefully controlled rearrangement reactions of other C₁₂ hydrocarbons or the direct alkylation of adamantane precursors. For instance, the isomerization of perhydroacenaphthene (B1583686) using catalysts like aluminum chloride or specialized zeolites can yield a mixture of dimethyladamantane isomers, from which this compound can be isolated. evitachem.comresearchgate.net Often, this compound is noted as an impurity or a minor product in syntheses targeting the more stable 1,3-isomer. chemicalbook.comchemicalbook.com The characterization of these isomers relied heavily on advancing analytical techniques, particularly gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, which allowed for their separation and structural elucidation. google.comacs.org
Contemporary Research Significance and Future Directions
In modern chemical research, this compound continues to be a subject of interest, primarily as a model system and a building block. Its well-defined and rigid structure is utilized in computational and experimental studies to understand intramolecular and intermolecular forces, reaction mechanisms, and the fundamental properties of C-H bonds.
One area of contemporary significance is in the field of materials science. The incorporation of bulky, rigid units like dimethyladamantane into polymers can alter their physical properties, such as thermal stability and mechanical strength. bloomtechz.com Furthermore, adamantane derivatives are being explored for the creation of functional materials, where the cage structure acts as a scaffold to orient functional groups in a precise three-dimensional arrangement. publish.csiro.au
In geochemistry and petrochemistry, alkyladamantanes, including this compound, serve as important biomarkers. researchgate.net Their distribution and relative abundance in crude oil and source rocks can provide valuable information about the maturity, biodegradation, and origin of fossil fuels. researchgate.net
Future research directions are likely to focus on several key areas. The development of more selective and efficient synthetic methods to access specific dimethyladamantane isomers, including the less thermodynamically stable ones like this compound, remains a challenge. Advances in catalysis, potentially using shape-selective zeolites or novel organometallic catalysts, could provide pathways to these specific molecules. researchgate.net The design and synthesis of new, sterically congested chiral ligands based on adamantane frameworks for use in asymmetric catalysis is another promising avenue. sfu.ca As analytical techniques become more sophisticated, the subtle electronic and steric effects of the dimethyl substitution pattern in this compound can be probed with greater precision, leading to a deeper understanding of its reactivity and potential for new applications in supramolecular chemistry and nanotechnology.
Data Tables
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀ | nih.gov |
| Molecular Weight | 164.29 g/mol | nih.gov |
| XLogP3-AA | 4.5 | nih.gov |
| Hydrogen Bond Donor Count | 0 | chemexper.com |
| Hydrogen Bond Acceptor Count | 0 | chemexper.com |
Table 2: Experimental Kovats Retention Indices for this compound
| Column Type | Retention Index | Source |
| Standard non-polar | 1236, 1249, 1264, 1275 | nih.gov |
| Semi-standard non-polar | 1208 | nih.gov |
| Standard polar | 1424, 1449, 1468 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H20 |
|---|---|
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1,2-dimethyladamantane |
InChI |
InChI=1S/C12H20/c1-8-11-4-9-3-10(5-11)7-12(8,2)6-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
RTPQXHZLCUUIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3CC(C2)CC1(C3)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethyladamantane and Its Chemical Congeners
Direct Construction of the Adamantane (B196018) Framework
The synthesis of the adamantane core, particularly with specific substitution patterns like the 1,2-dimethyl configuration, can be achieved either by building the tricyclic system from simpler precursors or by rearranging existing polycyclic structures.
Total Synthesis from Acyclic, Monocyclic, and Bicyclic Precursors
Constructing the adamantane skeleton from the ground up offers a direct route to specifically substituted derivatives. rsc.org While the very first synthesis of an adamantane scaffold involved acyclic starting materials—formaldehyde and dimethyl malonate—a more common and effective approach for generating 1,2-disubstituted adamantanes involves the cyclization of bicyclic precursors. rsc.org
Derivatives of bicyclo[3.3.1]nonane are particularly valuable starting materials for this purpose. rsc.orgacs.org These precursors can be assembled from simpler building blocks and then subjected to cyclization reactions that form the final carbon-carbon bond, locking the molecule into the rigid adamantane cage. rsc.org For instance, trifluoromethanesulfonic acid can promote the formation of an adamantanone core from a 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one precursor. masterorganicchemistry.com The resulting adamantyl cation can then be trapped by various nucleophiles, allowing for the introduction of diverse functional groups at the newly formed tertiary position. masterorganicchemistry.com This "ground-up" construction is crucial as it circumvents the reactivity limitations often encountered when attempting to directly functionalize the parent adamantane hydrocarbon, especially at the secondary bridge positions. rsc.org
A notable example involves the quadruple alkylation of 3-pentanone (B124093) with 1,1-bis(chloromethyl)ethylene, which efficiently produces a bis(methylene)bicyclo[3.3.1]nonan-9-one. masterorganicchemistry.com This intermediate can then undergo acid-promoted cyclization to yield highly substituted adamantanones. masterorganicchemistry.com
Skeletal Rearrangements, Ring Expansion, and Contraction Reactions
Adamantane represents the most stable C₁₀H₁₆ hydrocarbon isomer, residing at the bottom of a thermodynamic energy well. acs.org This inherent stability drives the rearrangement of other, more strained polycyclic isomers into the adamantane framework under thermodynamic conditions, a principle that is fundamental to its industrial synthesis. acs.orgacs.org The industrial production of adamantane itself often involves the Lewis acid-catalyzed rearrangement of precursors like tetrahydrodicyclopentadiene. masterorganicchemistry.com Similarly, 1,3-dimethyladamantane (B135411) can be synthesized through the skeletal rearrangement of various C12 hydrocarbons, such as perhydroacenaphthene (B1583686), in the presence of catalysts like aluminum chloride or zeolites. researchgate.netnih.govmasterorganicchemistry.com
Two key strategies in this category are ring expansion and ring contraction reactions. acs.orgresearchgate.netuiowa.edu
Ring Expansion: "Spring-loaded" compounds like protoadamantane (B92536) and noradamantane, which are close, ring-contracted relatives of adamantane, can rearrange to the more stable adamantane structure. acs.org This rearrangement proceeds through carbocationic intermediates, which can be trapped to install desired substituents. acs.org For example, the protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of 1,2-disubstituted adamantyl amines. rsc.org
Ring Contraction: Conversely, larger ring systems like homoadamantane (B8616219) can be induced to contract into the adamantane framework. acs.orgacs.org This can be a strategic way to access specific substitution patterns that are otherwise difficult to obtain. acs.org For example, a triflic acid-promoted cascade reaction involving the decarboxylation of N-methyl protected cyclic carbamates derived from hydroxy-substituted adamantanes leads to a ring-contracted noradamantane derivative via an intramolecular 1,2-alkyl shift. nih.govuni-giessen.de
These rearrangement strategies are powerful tools for creating the adamantane core, often leveraging the thermodynamic driving force towards the exceptionally stable diamondoid structure. acs.org
Functionalization and Derivatization Strategies via C-H Activation
Once the adamantane skeleton is formed, derivatization can be achieved through the direct functionalization of its C-H bonds. This approach is particularly attractive due to its atom and step economy. nih.gov However, the C-H bonds of adamantane are notoriously strong (bond dissociation energies of ~99 kcal/mol for tertiary and ~96 kcal/mol for secondary C-H bonds), necessitating the use of highly reactive intermediates for their activation. nih.gov
Radical-Mediated C-H Functionalization
Radical-mediated processes are a primary method for activating the strong C-H bonds of adamantane. nih.gov The generation of a highly reactive adamantyl radical is the key step, which can then engage with various reagents to form new C-C or C-heteroatom bonds. uiowa.edunih.gov Highly energetic species, such as oxygen-centered radicals derived from peroxides or those generated through photochemistry, are typically required to abstract a hydrogen atom from the adamantane core. nih.gov
The use of peroxides as radical initiators is a classic strategy for C-H functionalization. nih.gov In the context of adamantane, di-tert-butyl peroxide (DTBP) can be used at elevated temperatures to generate tert-butoxyl radicals. nih.gov These radicals are sufficiently reactive to abstract a hydrogen atom from adamantane, forming a nucleophilic adamantyl radical. nih.gov
This adamantyl radical can then add to electron-deficient alkenes. A pioneering example of this was the direct C-H alkylation of 1,3-dimethyladamantane with ethylene (B1197577) gas, initiated by DTBP, which yielded 1-alkylated products with high regioselectivity for the bridgehead position. nih.gov This method was later expanded to include various electron-withdrawn olefins, such as those containing ketone, ester, nitrile, or sulfone groups, providing the corresponding alkylated adamantane products in moderate to good yields. nih.gov
Table 1: Peroxide-Initiated Alkylation of Adamantane Derivatives
| Adamantane Substrate | Alkene Partner | Initiator | Product Type | Yield | Reference |
| 1,3-Dimethyladamantane | Ethylene | DTBP | 1-Ethylated 3,5-dimethyladamantane | 22.5% | nih.gov |
| Adamantane | Various electron-withdrawn olefins | DTBP | 3°-alkylated adamantanes | Moderate to Good | nih.gov |
Photocatalysis has emerged as a powerful and mild method for generating radical intermediates for C-H functionalization. chemrxiv.orgescholarship.org These methods often employ a dual catalytic system: a visible-light-absorbing photocatalyst and a hydrogen atom transfer (HAT) catalyst. escholarship.org This approach allows for the activation of strong C-H bonds under ambient conditions. researchgate.net
For adamantanes, a combination of an iridium or ruthenium-based photocatalyst with a quinuclidine-based HAT co-catalyst has proven effective for tertiary (3°)-selective alkylation. acs.orgacs.org This system exhibits excellent chemoselectivity, capable of targeting the strong C-H bonds of adamantane even in the presence of much weaker, activated C-H bonds found in other functional groups. acs.orgchemrxiv.org More recently, metal-free systems using organic photocatalysts, such as acridine-based dyes or pyrylium (B1242799) salts, have been developed for the C-H functionalization of diamondoids, further expanding the toolkit for these challenging transformations. acs.orgnih.gov These photocatalytic methods have been successfully applied to the alkylation, aminoalkylation, and sulfonylation of various adamantane derivatives. acs.orgresearchgate.net
Table 2: Examples of Photocatalytic C-H Functionalization of Adamantanes
| Functionalization Type | Catalytic System | Key Features | Reference |
| Alkylation | Photoredox + Quinuclidine HAT catalyst | Excellent chemoselectivity for strong 3° C-H bonds. | acs.orgchemrxiv.org |
| Aminoalkylation | Photoredox + Quinuclidine HAT catalyst | Tolerates weaker, activated C-H bonds in the substrate. | acs.org |
| Alkylation | Pyrylium photocatalysts | Metal-free system with exclusive 3° selectivity. | acs.org |
| Sulfonylation | Chiral Nickel catalyst + Organophotocatalyst | Asymmetric functionalization of alkanes. | researchgate.net |
Electrophilic and Oxidative Functionalization Pathways
The functionalization of the adamantane scaffold, including 1,2-dimethyladamantane, can be achieved through electrophilic and oxidative reactions. These pathways allow for the introduction of various substituents onto the adamantane cage.
One approach involves the oxidation of adamantane derivatives. For instance, the oxidation of tertiary alcohol derivatives of adamantane can lead to the formation of diols and keto-alcohols. mdpi.com The reaction of adamantane with molecular oxygen in the presence of N-hydroxyphthalimide and cobalt salts can yield hydroxylated products such as 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol. evitachem.com The use of a catalytic system comprising Cu₂Cl₄·2DMG (where DMG is dimethylglyoxime) and hydrogen peroxide has been shown to oxidize adamantane to various polyols. mdpi.com
Furthermore, irradiation of 1,2,4,5-benzenetetracarbonitrile in the presence of adamantane and its derivatives can lead to single-electron transfer (SET) from the alkane to the excited state of the nitrile. acs.org This process generates a radical cation of the adamantane derivative, which can then deprotonate at a bridgehead position. acs.org The resulting radical can then couple with the radical anion of the nitrile. acs.org
Another method for functionalization is through the use of potent electrophiles. For example, the reaction of adamantane with polyhalogen electrophiles like HHal₂⁺, Hal₃⁺, Hal₅⁺, and Hal₇⁺ (where Hal is Cl, Br, or I) has been studied computationally and experimentally. acs.org These reactions are proposed to proceed via an H-coupled electron-transfer mechanism, leading to the halogenation of the adamantane core. acs.org
Directed C-H Functionalization Approaches
Directed C-H functionalization has emerged as a powerful strategy for the selective modification of the adamantane framework. This approach utilizes directing groups to guide a catalyst to a specific C-H bond, enabling precise functionalization. These directing groups typically contain nitrogen or oxygen atoms. magtech.com.cn
Palladium-catalyzed C-H functionalization has been a prominent method. researchgate.netprinceton.edu For instance, the use of a phenol (B47542) group as a directing group can facilitate the site-selective ortho-alkenylation of phenols. researchgate.net Research has also explored the use of various nitrogen-containing directing groups to guide the functionalization of sp² C-H bonds in the synthesis of N-heterocycles. rsc.org
Recent advancements have focused on the development of chiral transient directing groups (cTDGs). nih.gov This strategy avoids the need for the installation and removal of the directing group, streamlining the synthetic process for creating complex chiral molecules. nih.gov The concept involves the in-situ formation of a chiral directing group that guides the enantioselective C-H functionalization, after which the directing group is released. nih.gov
Furthermore, radical functionalization methods provide an alternative route for C-H activation. rsc.orguiowa.edu These methods often involve the generation of an adamantyl radical through hydrogen atom transfer (HAT), which can then react with various partners. uiowa.edu For example, the adamantyl radical can add to alkene acceptors in Giese-type reactions. rsc.org
Development of Specific Synthetic Routes and Reaction Optimizations
The synthesis of specific adamantane derivatives often requires the development of tailored synthetic routes and the optimization of reaction conditions to achieve desired products in high yields and purity.
Ritter-Type Reactions for Nitrogen-Containing Derivatives
The Ritter reaction is a well-established method for introducing nitrogen-containing functionalities into the adamantane skeleton. researchgate.net This reaction typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an N-substituted amide. researchgate.net
Various modifications and catalysts have been developed to improve the efficiency and scope of the Ritter reaction for adamantane derivatives. For instance, the reaction of adamantan-1-ol with various nitriles in the presence of copper catalysts has been used to synthesize N-(adamantan-1-yl)carbamides. researchgate.net Another approach utilizes iodic acid (HIO₃) as an oxidant in the presence of N-hydroxyphthalimide (NHPI) for the Ritter-type amination of tertiary C-H bonds, offering a metal-free alternative. rsc.org
The synthesis of Memantine, an adamantane derivative, often employs Ritter-type reactions. One procedure involves the reaction of 1,3-dimethyladamantane with formamide (B127407) and nitric acid to produce N-(3,5-dimethyl-adamantan-1-yl)formamide, which is then hydrolyzed to yield Memantine hydrochloride. researchgate.netnih.gov Another synthesis of a Memantine precursor, 1-acetamido-3,5-dimethyladamantane, involves the reaction of 1,3-dimethyladamantane with acetonitrile (B52724) and sulfuric acid. google.com
Continuous Flow Synthesis Methodologies
Continuous flow synthesis has emerged as a promising technology for the production of adamantane derivatives, offering advantages such as improved safety, efficiency, and scalability. nih.govwiley.com A fully continuous flow synthesis of 3-amino-1-adamantanol has been developed, significantly reducing the reaction time from hours to minutes and increasing the yield compared to batch methods. wiley.com This process involves nitration, hydrolysis, and neutralization steps performed in a continuous flow system. wiley.com
The synthesis of Memantine has also been investigated using continuous flow reactions for each step, including the skeletal rearrangement of perhydroacenaphthene, nitration of 1,3-dimethyladamantane, and the reduction of the nitro group. nih.gov
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The synthesis of chiral, enantiomerically pure 1,2-disubstituted adamantane derivatives is of significant interest due to their potential applications in areas where chirality is crucial. mdpi.com All 1,2-disubstituted adamantane derivatives are inherently chiral. mdpi.com
One strategy for obtaining enantiomerically pure derivatives involves the resolution of racemic mixtures. For example, racemic 1,2-diaminoadamantane has been resolved into its enantiomers using diastereomeric salts with L-tartaric acid. researchgate.net
Asymmetric synthesis provides a more direct route to chiral adamantane derivatives. For instance, the Charette enantioselective cyclopropanation has been used in the multi-directional synthesis of chiral tetra-cyclopropyl-tetra-aldehydes from 1,3,5,7-tetra-hydroxymethyl-adamantane. arkat-usa.orgresearchgate.net Stereoselective synthesis has also been employed to create novel adamantane-substituted heterocycles with high potency against influenza A virus strains. rsc.org This approach utilized anionic enolate-type rearrangements of cyclic enol esters to construct chiral piperidinone-type molecules. rsc.org
Furthermore, diastereoselective reactions have been developed for the synthesis of specific adamantane derivatives. For example, the use of nitroethane as a nucleophile can lead to the formation of syn-β-nitroalcohols with good diastereomeric ratios and high enantiomeric excess. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments
While specific, fully assigned experimental spectra for 1,2-dimethyladamantane are not widely published in readily accessible literature, the principles of NMR allow for a confident prediction of its spectral features. The structure of this compound (C₁₂H₂₀) lacks any element of symmetry, meaning that every carbon and proton is chemically non-equivalent. Therefore, one would expect to see 12 distinct signals in the ¹³C NMR spectrum and 20 distinct signals in the ¹H NMR spectrum, although some may overlap.
¹³C NMR Spectroscopy: The spectrum would feature signals corresponding to the two methyl carbons, the two quaternary bridgehead carbons (C-1 and C-2), and the remaining eight methine (CH) and methylene (B1212753) (CH₂) carbons of the adamantane (B196018) cage. docbrown.infooregonstate.edu The chemical shifts can be predicted based on established substituent effects in adamantanes. docbrown.infooregonstate.eduorganicchemistrydata.org Quaternary carbons C-1 and C-2 would appear downfield compared to unsubstituted adamantane, and the methyl carbons would resonate at high field.
¹H NMR Spectroscopy: The proton spectrum would be complex, with signals for the two methyl groups appearing as singlets in the upfield region (typically 0.8-1.0 ppm). The 14 protons attached to the adamantane cage would produce a series of multiplets in the range of approximately 1.2 to 2.2 ppm. scienceready.com.auresearchgate.net Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the definitive assignment of each signal to its specific carbon and proton in the molecule. acs.org
| Group | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Notes |
|---|---|---|---|
| Methyl (CH₃) | ~20-30 | ~0.8-1.0 | Two distinct signals expected for each nucleus type. |
| Quaternary (C-1, C-2) | ~35-45 | N/A | Bridgehead carbons attached to methyl groups. |
| Cage CH & CH₂ | ~28-50 | ~1.2-2.2 | Complex, overlapping multiplet region. |
Conformational Analysis and Dynamic NMR Studies
The adamantane cage is exceptionally rigid and does not undergo conformational changes like the ring-flipping seen in cyclohexane (B81311). However, substituents on the cage can exhibit restricted rotation, which can be studied using dynamic NMR (DNMR) spectroscopy. For this compound, the primary dynamic process of interest would be the rotation around the single bonds connecting the methyl groups to the adamantane cage.
At sufficiently low temperatures, the rotation of these methyl groups could become slow on the NMR timescale, potentially leading to the observation of distinct signals for the individual protons of a methyl group. However, for a simple methyl group, the energy barrier to rotation is typically very low, and such phenomena are usually not observed. Studies on more complex substituted adamantanes have successfully used DNMR to measure the energy barriers for the rotation of bulkier groups, which can lead to observable changes in the NMR spectrum as a function of temperature. uni-muenchen.de While no specific DNMR studies on this compound are documented in the surveyed literature, the principles would apply if substitution created significant steric hindrance to rotation.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. When coupled with gas chromatography, it becomes a powerful tool for separating and identifying isomers in a mixture.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₂H₂₀. HRMS can easily distinguish this from other potential formulas that might have the same nominal mass (164 g/mol ). nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀ |
| Nominal Mass | 164 amu |
| Monoisotopic (Exact) Mass | 164.15650 Da |
Application in Reaction Product Profiling and Isomer Identification
Gas chromatography is an ideal technique for separating volatile isomers like the various dimethyladamantanes. plymouth.ac.uk The retention time of each isomer on a GC column is unique, allowing for their separation before they enter the mass spectrometer for detection. GC-MS is extensively used in geochemical studies to identify diamondoid hydrocarbons, including this compound, in crude oil and petroleum products. plymouth.ac.uk In a synthetic context, GC-MS is used to monitor the progress of reactions and to profile the isomeric composition of the product mixture. researchgate.netnih.gov
The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion (M⁺) peak at m/z = 164. The fragmentation pattern is characteristic of the adamantane cage. Key fragmentation pathways would involve the loss of a methyl group (CH₃•) to give a stable tertiary carbocation at m/z = 149 (M-15), which is often the base peak for methyl-substituted adamantanes. researchgate.netnih.gov Further fragmentation of the cage would lead to other characteristic ions.
| m/z | Proposed Fragment Identity | Notes |
|---|---|---|
| 164 | [C₁₂H₂₀]⁺ | Molecular Ion (M⁺) |
| 149 | [C₁₁H₁₇]⁺ | Loss of a methyl group [M-15]⁺; often the base peak. |
| 107 | [C₈H₁₁]⁺ | Further fragmentation of the adamantane cage. |
| 93 | [C₇H₉]⁺ | Common fragment in adamantane derivatives. |
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a unique "fingerprint" for a compound and are sensitive to its structure and symmetry.
Photoelectron Spectroscopy for Valence Electronic Structure Determination
Photoelectron spectroscopy (PES) is a direct experimental technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. pnnl.gov Specifically, Ultraviolet Photoelectron Spectroscopy (UPS), typically using a He(I) radiation source (21.22 eV), provides detailed information about the energies of the valence molecular orbitals. rsc.orgtandfonline.com
For this compound, the photoelectron spectrum reveals the distribution of its valence electrons, which are the electrons involved in chemical bonding and are located in the outermost electron shell. libretexts.orgbyjus.com While a specific photoelectron spectrum for this compound is not prominently documented, insights can be drawn from studies on adamantane and other functionalized derivatives. rsc.orgrsc.orgacs.org
The valence electronic structure of adamantane is characterized by a series of overlapping bands in its photoelectron spectrum, corresponding to ionization from σ (sigma) orbitals of the cage. The introduction of methyl groups, as in this compound, perturbs this electronic structure. The methyl groups introduce new σ orbitals and also affect the energies of the cage orbitals through inductive effects.
Key Findings from Photoelectron Spectroscopy of Adamantanes:
Highest Occupied Molecular Orbital (HOMO): In adamantane, the HOMO is a triply degenerate orbital. Substitution with alkyl groups, which are electron-donating, is expected to destabilize the HOMO, leading to a lower ionization potential compared to the parent adamantane. Studies on other alkyl adamantanes confirm this trend. sciencepublishinggroup.com
Orbital Assignments: The broad bands in the photoelectron spectrum correspond to the ionization of electrons from different molecular orbitals. The spectrum of this compound would consist of a series of bands, with the lower binding energy region corresponding to the ionization from the C-C and C-H σ-bonding orbitals of the cage and the methyl groups. The inner-valence region, at higher binding energies, corresponds to ionization from orbitals with more C 2s character. researchgate.net
Computational Correlation: The assignment of the bands in the photoelectron spectrum is heavily reliant on theoretical calculations, such as those based on Density Functional Theory (DFT) or Green's function methods. nih.govrsc.org These calculations provide theoretical ionization potentials and molecular orbital characteristics that can be correlated with the experimental spectrum. An electron momentum spectroscopy study on the related 1,3-dimethyladamantane (B135411) has provided valuable data on its valence electronic structure, which serves as a useful comparison for this compound. tohoku.ac.jptohoku.ac.jp
Interactive Data Table: Predicted Valence Ionization Potentials for this compound
The following table presents estimated vertical ionization potentials based on trends observed for adamantane and its alkyl-substituted derivatives. Experimental values may differ.
| Ionization Potential (eV) | Predominant Orbital Character |
| ~9.0 - 9.5 | Highest Occupied Molecular Orbitals (HOMO); primarily C-C and C-H σ-bonding of the cage |
| ~10.0 - 11.5 | Deeper C-C σ-bonding orbitals of the adamantane framework mixed with C-H σ-orbitals |
| ~11.5 - 13.0 | σ-orbitals associated with the C-C bonds between the methyl groups and the cage |
| > 13.0 | Inner-valence orbitals with significant contribution from C 2s atomic orbitals |
The detailed analysis of the valence electronic structure through photoelectron spectroscopy is crucial for understanding the reactivity and chemical properties of this compound.
Theoretical and Computational Investigations of 1,2 Dimethyladamantane
Quantum Chemical Approaches
Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules from first principles. For 1,2-dimethyladamantane, these approaches have been used to map out its electronic and geometric landscape, predict its energetic properties, and analyze its vibrational behavior.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. The B3LYP hybrid method, combined with the 6-31G* basis set, has been utilized to study the geometric and electronic characteristics of this compound alongside other C12H20 isomers. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule, which are foundational to understanding its reactivity and physical properties. researchgate.net Studies on methylated adamantanes show that functionalization, such as the addition of methyl groups, can influence the electronic structure. acs.orgresearchgate.net
Computational studies have successfully calculated the total energies for various dimethyladamantane isomers, which is crucial for determining their relative stabilities. researchgate.net Using methods like the B3LYP/6-31G* level of theory, researchers have determined the total energy of this compound and calculated the energies required for its transformation from other isomers. researchgate.net
These calculations extend to key thermodynamic properties. The change in total energy (ΔE), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for isomerization reactions involving dimethyladamantanes have been quantified. researchgate.netatlanticoer-relatlantique.ca For instance, the calculated Gibbs free energies of formation for various isomers have shown qualitative agreement with experimental product compositions from isomerization processes. researchgate.net Such thermodynamic data are vital for predicting the equilibrium distribution of isomers under different conditions.
Table 1: Calculated Thermodynamic Properties of Transformation for C12H20 Isomers This table is representative of the types of data generated in the cited study. Specific values for all transformations should be consulted directly from the source.
| Transformation | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/(mol·K)) | ΔG (kcal/mol) |
|---|---|---|---|---|
| Isomer A → this compound | Value | Value | Value | Value |
| Isomer B → this compound | Value | Value | Value | Value |
Source: Adapted from computational studies on C12H20 alkyladamantanes. researchgate.net
The vibrational frequencies of this compound have been predicted using DFT calculations. researchgate.net This theoretical vibrational analysis involves calculating the harmonic frequencies of the molecule's normal modes of vibration. q-chem.com The resulting data can be used to simulate and interpret experimental infrared (IR) and Raman spectra. science.govresearchgate.net Each calculated frequency corresponds to a specific type of atomic motion within the molecule, such as C-H stretching, C-C bond vibrations, or the rocking and twisting of methyl groups. This information provides a molecular "fingerprint" that aids in the identification and structural elucidation of the compound. q-chem.com The analysis of potential energy distribution (PED) helps in assigning these calculated frequencies to specific vibrational modes. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its electronic absorption spectrum. ossila.comschrodinger.com
For adamantane (B196018) derivatives, DFT calculations have been employed to determine these energy levels and the corresponding gap. doi.orgacs.org Studies show that the HOMO-LUMO gap can be tuned by functionalization. acs.orgresearchgate.net For instance, adding methyl groups to the adamantane cage can alter the energies of the frontier orbitals. acs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. chemmethod.com This analysis is crucial for designing adamantane derivatives with specific electronic characteristics for applications in materials science. doi.orgacs.org
Table 2: Representative Frontier Orbital Data This table illustrates the concept of HOMO-LUMO gap calculations. Values are highly dependent on the computational method.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Adamantane | Value | Value | 9.45 acs.orgresearchgate.net |
| This compound | Calculated Value | Calculated Value | Calculated Value doi.org |
Source: Compiled from various computational studies. doi.orgacs.orgresearchgate.net
Molecular Dynamics Simulations
While quantum chemical approaches typically focus on static molecules at equilibrium, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. This includes conformational changes, diffusion, and chemical reactions.
Molecular dynamics simulations, particularly reactive molecular dynamics (rMD), are powerful tools for exploring complex reaction mechanisms automatically. rwth-aachen.denih.gov These simulations can model the pathways of chemical reactions, including isomerization and decomposition, by tracking the trajectories of atoms over time. nih.govmdpi.com For adamantane derivatives, such simulations can elucidate the intricate rearrangement mechanisms that connect different isomers. researchgate.net
The process involves identifying reaction events from the simulation trajectories and then using quantum mechanics to refine the structures of reactants, products, and, crucially, the transition states that lie on the minimum energy path between them. arxiv.orgnih.gov This combined approach allows for the calculation of activation energies and reaction rate constants, providing a comprehensive, quantitative model of the reaction network. nih.gov Although specific MD studies focusing solely on this compound's reaction pathways are not broadly detailed in the provided results, the methodology is well-established for studying related hydrocarbon systems, such as the thermal decomposition of 1,3-dimethyladamantane (B135411). acs.org
Kinetic Simulations for Isotopic Fractionations
Theoretical studies employing kinetic simulations and density functional theory (DFT) have been instrumental in understanding isotopic fractionation in adamantane derivatives, including this compound. These computational methods allow for the investigation of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone.
By comparing the simulated isotopic fractionation patterns with experimental data from field samples, researchers can discern the dominant reaction mechanism. researchgate.net For example, simulations focusing on the carbonium pathway for hydrocarbon generation, which also considered hydrogen exchange between methane (B114726) and water, have successfully reproduced the observed abundances of deuterium-containing isotopologues like ¹³CH₃D and ¹²CH₂D₂. researchgate.net This agreement supports the carbonium ion mechanism over the free-radical pathway in those specific geochemical settings. researchgate.net
The principles of kinetic isotope fractionation are governed by the differences in zero-point energies of isotopologues, which lead to different reaction rates. unm.edu Heavier isotopes generally form stronger bonds and thus require more energy to react, leading to their depletion in the products of kinetically controlled reactions. Kinetic simulations model these effects over time to predict the isotopic composition of both reactants and products. unm.eduresearchgate.net
| Simulation Parameter | Description | Significance in this compound Formation |
| Reaction Pathway | The specific mechanism of the chemical reaction (e.g., free-radical vs. carbonium ion). researchgate.net | Determines the transition states and energy barriers, directly influencing isotopic selectivity. researchgate.net |
| Energy Barrier | The minimum energy required for a reaction to occur. researchgate.net | Lower barriers can lead to faster reactions, where the rate may be limited by reactant concentration rather than the reaction itself. researchgate.net |
| Isotopic Composition of Source | The initial ratio of stable isotopes (e.g., ¹³C/¹²C) in the precursor material (e.g., kerogen). researchgate.net | Serves as the baseline from which fractionation is calculated. |
| Temperature | A critical factor influencing reaction rates and equilibrium constants. unm.edu | Equilibrium fractionation generally decreases with increasing temperature, typically proportional to 1/T². unm.edu |
These simulations are not only crucial for interpreting natural isotopic distributions but also for understanding the origins of petroleum fluids, where diamondoid isomers like dimethyladamantanes serve as indicators of oil maturity. researchgate.net
Steric and Electronic Effects in Molecular Reactivity and Conformation
The rigid, caged structure of the adamantane core, substituted with two methyl groups at adjacent bridgehead (C1) and bridge (C2) positions in this compound, introduces significant steric considerations that influence its reactivity. Computational methods, particularly DFT, are employed to quantify this steric hindrance and its consequences for reaction kinetics.
Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. In adamantane derivatives, the bulky cage-like structure can physically block the approach of reagents to a reactive site. arxiv.org For this compound, the proximity of the two methyl groups creates a sterically crowded environment. Computational models can calculate the steric energy of different conformers and transition states, revealing how this crowding affects the energy barrier of a reaction.
A key concept used in computational assessment is the calculation of activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for a proposed reaction pathway. A higher activation energy, often resulting from steric repulsion in the transition state, corresponds to a slower reaction rate, as described by the Arrhenius and Eyring equations.
For example, in nucleophilic substitution reactions, the approach of a nucleophile to the adamantane core can be sterically hindered. Computational studies on related systems, such as the cleavage of amide bonds in highly substituted molecules, have shown that steric strain can significantly lower the energy barrier for bond rotation and subsequent decomposition, altering the reaction mechanism from what is typically observed. nih.gov While not directly studying this compound, these findings illustrate how steric effects, precisely calculated through computational models, can dictate reaction pathways and rates. nih.gov
The impact of steric hindrance in adamantane derivatives is also evident in polymerization catalysis and the formation of supramolecular structures. The bulkiness of the adamantyl group is known to inhibit certain interactions, a feature that can be exploited in materials science. arxiv.orgresearchgate.net Computational analyses allow for a systematic evaluation of how substituent placement, as in the 1,2-dimethyl configuration, modulates this steric profile and, consequently, the molecule's interaction with other chemical species.
| Parameter | Computational Method | Impact on this compound |
| Steric Energy | Molecular Mechanics (MM), DFT | Quantifies the energetic cost of steric strain due to the proximity of the two methyl groups. |
| Transition State Geometry | DFT, Ab Initio methods | Determines the spatial arrangement of atoms at the peak of the reaction energy profile; steric hindrance can distort this geometry, raising its energy. |
| Activation Energy (Ea / ΔG‡) | DFT, Transition State Theory | A higher calculated activation energy due to steric hindrance predicts a slower reaction rate. |
| Reaction Coordinate Analysis | DFT | Maps the energy of the system as it progresses from reactants to products, visualizing the energy barrier caused by steric effects. |
The electronic properties of this compound are significantly influenced by the inductive effects of the two methyl groups attached to the adamantane scaffold. The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. wordpress.comaklectures.comkhanacademy.org Alkyl groups, such as methyl (–CH₃), are known to be electron-donating groups (+I effect). wordpress.com
In this compound, the two methyl groups push electron density into the adamantane cage. This +I effect has several important consequences for the molecule's electronic properties:
HOMO-LUMO Gap: The donation of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net Theoretical and experimental studies on a series of methylated adamantanes have shown that increasing the number of methyl groups generally leads to a decrease in the ionization energy (related to the HOMO energy) and a reduction of the HOMO-LUMO gap. mdpi.comresearchgate.net A smaller energy gap implies that the molecule can be more easily excited, affecting its optical and electronic behavior. mdpi.com
Carbocation Stability: The electron-donating nature of the methyl groups can stabilize any potential positive charge that might develop on the adamantane framework during a chemical reaction. For instance, if a reaction proceeds via a carbocation intermediate, the +I effect from the adjacent methyl groups helps to delocalize and neutralize the positive charge, thereby stabilizing the intermediate and facilitating the reaction. du.edu.eg
Molecular Electrostatic Potential (MEP): Computational analysis can generate an MEP map, which visualizes the electron density distribution. For this compound, the MEP would show regions of higher electron density (more negative potential) localized around the carbon framework, influenced by the electron-donating methyl groups, compared to an unsubstituted adamantane molecule.
Computational studies using methods like DFT are essential for quantifying these effects. By calculating properties such as orbital energies, atomic charges, and dipole moments, a detailed picture of the electronic landscape of this compound can be constructed. researchgate.net
| Electronic Property | Influence of Methyl Groups (+I Effect) | Computational Evidence |
| HOMO Energy | Increased (less negative) | DFT calculations and photoelectron spectroscopy on methylated adamantanes show a decrease in ionization potential with methylation. researchgate.net |
| LUMO Energy | Relatively small change, but the overall gap is reduced. | Time-dependent DFT (TD-DFT) calculations show a red shift in absorption spectra with methylation, indicating a smaller energy gap. mdpi.com |
| HOMO-LUMO Gap | Decreased | Calculations for various bora-adamantanes and methylated adamantanes confirm that substitution systematically tunes the energy gap. mdpi.comresearchgate.net |
| Carbocation Stability | Increased | The +I effect pushes electron density toward a cationic center, stabilizing it. This is a fundamental principle in organic chemistry. du.edu.eg |
Inverse Molecular Design for Targeted Physicochemical Attributes
Inverse molecular design, a computational approach that starts with a desired property and works backward to identify a chemical structure that exhibits it, has been applied to adamantane derivatives to tailor their physicochemical characteristics for specific applications. scispace.com Instead of synthesizing and testing compounds iteratively, this method uses algorithms to explore the vast chemical space and predict novel structures with targeted attributes.
For adamantane-based structures, a common goal is to tune the electronic properties, such as the HOMO-LUMO energy gap. scispace.com This is crucial for applications in optoelectronics and materials science. mdpi.com An inverse design algorithm can be tasked with finding adamantane derivatives that possess a minimal or maximal energy gap. By systematically modifying the adamantane scaffold—for example, by adding different functional groups at various positions—the algorithm can identify promising candidates like this compound or other substituted versions that meet the design criteria. scispace.com
The process typically involves:
Defining the Target Property: This could be a specific HOMO-LUMO gap, a desired solubility, or a particular reactivity profile.
Generating Candidate Structures: An algorithm generates a large set of virtual molecules based on a core scaffold like adamantane.
Predicting Properties: The properties of each candidate are rapidly estimated using quantitative structure-property relationship (QSPR) models or quantum chemical calculations.
Optimization: The algorithm iteratively refines the molecular structures to better match the target property, guiding the design toward optimal solutions.
This approach has been used in the broader context of designing adamantane derivatives for drug delivery, where properties like lipophilicity and water solubility are critical. arxiv.orgnih.gov For example, while the adamantane cage is highly lipophilic, the introduction of polar groups can improve water solubility. An inverse design strategy could balance these competing properties to create a drug carrier with an optimal profile. nih.gov Although specific public-domain studies detailing the inverse design of this compound for a particular attribute are not prevalent, the methodologies are well-established and directly applicable to designing adamantane derivatives with precisely controlled physicochemical characteristics. scispace.comresearchgate.net
Reaction Mechanisms and Reactivity Studies of 1,2 Dimethyladamantane
Investigation of Reactive Intermediates
The reactivity of 1,2-dimethyladamantane is largely dictated by the formation and subsequent reactions of key intermediates, namely carbocations and free radicals. The unique, rigid, and strain-free cage structure of the adamantane (B196018) core imparts distinct stability and reactivity to these species.
Carbocationic Pathways and Their Role in Rearrangements
The study of adamantane and its alkylated derivatives under acidic conditions is characterized by complex rearrangements driven by the formation of stable carbocations. Lewis acid-catalyzed isomerizations are highly effective methods for the synthesis of adamantane and its derivatives. acs.org These reactions proceed through a multitude of possible pathways, often involving 1,2-alkyl shifts that allow for skeletal changes. acs.org The exceptional stability of the 1-adamantyl cation serves as a thermodynamic sink, driving these rearrangements. nih.gov
In the context of this compound, the formation of a carbocation at a tertiary bridgehead position is a key step in many transformations. The mechanism for the rearrangement of the adamantyl cation itself can occur through two primary pathways: a rapid intermolecular hydride transfer, which is catalyzed by the presence of adamantane, and a slower mechanism involving the reversible ring-opening of the adamantane skeleton. rsc.org The presence of methyl groups on the adamantane cage influences the stability of adjacent carbocations and can direct the course of these rearrangements. For instance, the isomerization of various tricyclic hydrocarbons to form alkyladamantanes under Lewis acid catalysis highlights the tendency to form the most thermodynamically stable substituted adamantane structure. researchgate.net
The protoadamantane-adamantane rearrangement is a crucial transformation used in the synthesis of 1,2-disubstituted adamantanes, proceeding through carbocationic intermediates to yield the more stable adamantane framework. nih.govmdpi.com
Generation and Transformations of Adamantyl Radicals
Adamantyl radicals are key intermediates in a wide range of functionalization reactions. nih.gov These neutral, highly reactive species are typically generated through the homolytic cleavage of a C-H bond, often initiated by light (photolysis), heat, or radical initiators like peroxides. masterorganicchemistry.commasterorganicchemistry.com The process begins with an initiation step, where a radical initiator (e.g., a chlorine radical) is formed. This is followed by propagation steps, where the initiator abstracts a hydrogen atom from the adamantane cage to form an adamantyl radical. science-revision.co.ukkhanacademy.org
The stability of the resulting adamantyl radical is a critical factor in determining the regioselectivity of these reactions. Tertiary radicals, located at the bridgehead positions, are more stable than secondary radicals on the methylene (B1212753) bridges. This difference in stability is due to hyperconjugation and leads to a preference for hydrogen abstraction from the tertiary C-H bonds. nih.gov
Once formed, the 1,2-dimethyladamantyl radical can undergo various transformations, including:
Halogenation: Reaction with halogens like Br₂ or Cl₂ to form halogenated adamantanes. Bromination is notably more selective than chlorination for the more stable tertiary position. masterorganicchemistry.com
Alkylation: Addition to alkenes, particularly electron-deficient ones, in Giese-type reactions. nih.govrsc.org
Carbonylation: Trapping with carbon monoxide (CO) to form an acyl radical, which can then be converted into carboxylic acids, esters, or ketones. nih.gov
The table below summarizes the typical steps involved in free radical reactions of alkanes like this compound.
| Reaction Stage | Description | Example (Chlorination) |
| Initiation | Formation of initial radicals, typically requiring energy (light or heat). | Cl₂ + hν → 2 Cl• |
| Propagation | A chain reaction where a radical reacts to form a product and another radical. | C₁₂H₂₀ + Cl• → C₁₂H₁₉• + HCl C₁₂H₁₉• + Cl₂ → C₁₂H₁₉Cl + Cl• |
| Termination | Consumption of radicals to form stable, non-radical products, ending the chain reaction. | 2 Cl• → Cl₂ C₁₂H₁₉• + Cl• → C₁₂H₁₉Cl 2 C₁₂H₁₉• → C₂₄H₃₈ |
Regioselectivity and Stereochemistry in Organic Transformations
Regioselectivity in the functionalization of this compound refers to the preference for reaction at one position over another. study.comdurgapurgovtcollege.ac.in In radical reactions, this is predominantly governed by the relative stability of the potential radical intermediates. As the tertiary C-H bonds at the bridgehead positions are weaker and lead to more stable radicals, reactions like halogenation and oxidation preferentially occur at these sites. nih.gov For example, in the radical carboxylation of adamantane, a mixture of 1- and 2-adamantanecarboxylates is formed, with a statistically corrected reactivity ratio of 3.67:1 favoring the tertiary positions. nih.gov
The stereochemistry of this compound is also a critical aspect of its reactivity. The substitution at the C-1 and C-2 positions renders the molecule chiral. nih.gov This chirality can be exploited in stereoselective reactions, where one stereoisomer is formed in preference to another. study.comkhanacademy.org While specific studies on the stereochemical outcomes of reactions involving this compound are not abundant, the principles of stereoselectivity are relevant. For instance, in reactions involving chiral catalysts or reagents, the two enantiomers of this compound would be expected to react at different rates or yield products with different stereochemistries.
The table below illustrates the regioselectivity in a typical radical functionalization of adamantane, which serves as a model for this compound.
| Reaction | Position | Relative Reactivity (per H) | Product Ratio (3°:2°) | Reference |
| Photoacetylation | Tertiary (3°) | 3.67 | 55 : 45 | nih.gov |
| Secondary (2°) | 1 | |||
| Alkylation with Dimethyl Maleate | Tertiary (3°) | ~4.1 | 62 : 38 | nih.gov |
| Secondary (2°) | 1 |
Influence of Alkyl Substituents on Cage Reactivity
The presence of the two methyl groups on the adamantane cage significantly influences its reactivity compared to the parent adamantane. These effects can be categorized as electronic and steric.
Electronic Effects: The methyl groups are electron-donating, which further stabilizes the formation of adjacent positive charges or radical centers. This enhances the reactivity of the tertiary C-H bonds at the substituted bridgeheads (C-1) and influences the stability of intermediates formed at other positions. In electrophilic substitutions, the electron-donating nature of the alkyl groups can activate the adamantane system.
Steric Effects: The steric bulk of the methyl groups can hinder the approach of reagents to nearby positions. This steric hindrance can affect the regioselectivity of reactions, sometimes favoring attack at less hindered sites. For example, while electronic effects favor reaction at the tertiary positions, severe steric crowding could potentially increase the proportion of substitution at the more accessible secondary positions. Studies on radical halogenations have shown that substituents influence regioselectivity through both steric and polar effects. nih.gov The reactivity at any given bridgehead position is strongly dependent on the substituents at the other positions. researchgate.net
Metal-Catalyzed and Organocatalyzed Transformations
Modern synthetic methods have enabled the functionalization of adamantanes under milder conditions using metal and organic catalysts. These methods often offer superior control over selectivity.
Metal-Catalyzed Transformations: C-H functionalization of adamantanes can be achieved using various transition metal catalysts. Photoredox catalysis, often employing iridium or ruthenium complexes, has emerged as a powerful tool. uni-giessen.deresearchgate.net These systems can generate adamantyl radicals under mild conditions, which can then participate in a variety of bond-forming reactions. For instance, a dual catalytic system involving an iridium photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst can effectively alkylate adamantanes with high chemoselectivity for the strong tertiary C-H bonds. nih.govresearchgate.netchemrxiv.org Other metals, such as iron, have been used to catalyze reactions like the amidation of adamantane. nih.gov Copper complexes have also been employed for the catalytic oxidation of adamantane to various polyols using hydrogen peroxide. mdpi.com
Organocatalyzed Transformations: Organocatalysis provides a metal-free alternative for asymmetric transformations. researchgate.net While specific examples for this compound are limited, the principles are applicable. Chiral amines, phosphines, or Brønsted acids can catalyze reactions on substituted adamantanes. Given that this compound is a chiral substrate, enantioselective organocatalysis could be used to selectively transform one enantiomer over the other or to generate new stereocenters with high control. nih.govprinceton.edu For example, N-hydroxyphthalimide (NHPI) can be used as an organocatalyst for the oxidative carbonylation of adamantane in the presence of oxygen and carbon monoxide. nih.gov
The following table provides examples of catalytic systems used for the functionalization of adamantane.
| Catalyst System | Reaction Type | Key Features | Reference |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Quinuclidinol derivative | C-H Alkylation | Photoredox/HAT dual catalysis; high selectivity for 3° C-H bonds. | researchgate.netchemrxiv.org |
| N-Hydroxyphthalimide (NHPI) / O₂ | Oxidative Carbonylation | Metal-free radical generation; forms carboxylic acids. | nih.gov |
| Iron(III) meso-tetraphenylporphyrin chloride | Hydroxylation | Porphyrin-catalyzed oxidation; yields adamantanol. | researchgate.net |
| Cu₂Cl₄·2DMG / H₂O₂ | Oxidation | Forms polyhydroxyadamantanes (triols, tetraols). | mdpi.com |
Comparative Studies and Advanced Derivatives of 1,2 Dimethyladamantane
Chemical Derivatization with Diverse Functional Groups
The functionalization of the 1,2-dimethyladamantane core allows for the introduction of a wide array of chemical properties, paving the way for advanced applications. The synthesis of 1,2-disubstituted adamantanes can be challenging due to the steric hindrance and electronic effects of the adamantane (B196018) cage. However, various synthetic strategies have been developed to introduce functional groups at these positions. mdpi.comnih.gov
Halogenated this compound Derivatives
The introduction of halogen atoms onto the this compound framework can serve as a crucial step for further synthetic transformations. While direct halogenation of this compound is not extensively documented, insights can be drawn from related structures. For instance, the electrophilic bromination of trans-(1-methyl-2-adamantylidene)-1-methyladamantane has been studied, revealing that the reaction proceeds through a π-complex to form a bromonium ion. nih.govacs.orgacs.org This suggests that direct bromination of this compound could potentially lead to a mixture of products due to the reactivity of both the tertiary and secondary positions.
A more controlled approach to halogenation involves the synthesis of the adamantane cage from functionalized precursors. For example, 2-halo-adamantylmethylene alcohols and their corresponding carboxylic acid derivatives can be synthesized from bicyclic precursors through ring-opening and rearrangement reactions promoted by Lewis acids. mdpi.com This methodology could theoretically be adapted to produce halogenated derivatives of this compound.
Table 1: Examples of Halogenated Adamantane Derivatives and Related Synthetic Methods
| Derivative/Method | Starting Material | Reagents | Key Findings |
| 2-Halo-adamantylmethylene alcohols | Bicyclic precursors | Aluminum halides, Boron trifluoride etherate | Ring opening and rearrangement yield 2-halo-adamantylmethylene alcohols in high yields. mdpi.com |
| Bromination of trans-(1-methyl-2-adamantylidene)-1-methyladamantane | trans-(1-Methyl-2-adamantylidene)-1-methyladamantane | Bromine | Reaction proceeds via a π-complex and a bromonium ion intermediate. nih.govacs.orgacs.org |
Nitrogen-Containing this compound Derivatives
Nitrogen-containing adamantane derivatives are of significant interest due to their potential biological activities. The synthesis of 1,2-diaminoadamantane has been achieved through a multi-step process starting from adamantan-2-one. mdpi.com This involves the formation of a di-carboxylic acid, followed by a Curtius rearrangement to yield the diamine. mdpi.com A similar strategy could be envisioned for the synthesis of 1-amino-2-methyladamantane or 1,2-diaminodimethyladamantane, starting from an appropriately methylated adamantanone precursor.
The Ritter reaction is another powerful tool for introducing nitrogen functionalities. For example, the reaction of a ketoolefine under Ritter conditions can lead to the formation of a bis-acetamide derivative of adamantane. mdpi.com Furthermore, the protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of 1,2-disubstituted adamantyl amines. mdpi.com The synthesis of 1-amino-3-fluoromethyl-5-methyl-adamantane has been reported, highlighting the possibility of creating complex, functionalized aminoadamantanes. iaea.org
Table 2: Synthetic Routes to Nitrogen-Containing Adamantane Derivatives
| Derivative | Synthetic Method | Key Intermediates/Reagents | Reference |
| 1,2-Diaminoadamantane | Curtius Rearrangement | Adamantan-2-one, Di-carboxylic acid | mdpi.com |
| Bis-acetamide adamantane | Ritter Reaction | Ketoolefine, Acetonitrile (B52724) | mdpi.com |
| 1,2-Disubstituted adamantyl amines | Protoadamantane-adamantane Rearrangement | Protoadamantane (B92536) derivatives | mdpi.com |
| 1-Amino-3-fluoromethyl-5-methyl-adamantane | Multi-step synthesis | 1-[N-(tert-butyloxy)-carbamoyl]-3-(toluenesulfonyl)methyl-5-methyl-adamantane, K18F/Kryptofix 2.2.2 | iaea.org |
Carbonyl and Carboxylic Acid Functionalizations
The introduction of carbonyl and carboxylic acid groups onto the this compound scaffold provides handles for a variety of chemical transformations, including amide and ester formation. The synthesis of 1,2-adamantanedicarboxylic acid can be achieved from adamantan-2-one through a Lewis acid-promoted reaction with ethyl diazoacetate, followed by cleavage with alkaline hydrogen peroxide. mdpi.com This dicarboxylic acid can then be converted to the corresponding acyl chloride. mdpi.com
Furthermore, 2-halo-adamantylmethylene alcohols can be oxidized to their corresponding carboxylic acid derivatives using Jones reagent. mdpi.com These methods provide a basis for the potential synthesis of this compound-dicarboxylic acid and related carbonyl compounds.
Table 3: Methods for Carbonyl and Carboxylic Acid Functionalization of Adamantane
| Derivative | Synthetic Method | Starting Material/Reagents | Reference |
| 1,2-Adamantanedicarboxylic acid | Demjanov-type reaction | Adamantan-2-one, Ethyl diazoacetate, Alkaline hydrogen peroxide | mdpi.com |
| 2-Halo-adamantylmethylene carboxylic acids | Oxidation | 2-Halo-adamantylmethylene alcohols, Jones reagent | mdpi.com |
Positional Isomerism and Structural Comparisons within Dimethyladamantanes
The positioning of the two methyl groups on the adamantane cage significantly influences the physical and chemical properties of the resulting isomer. Structural isomers, such as 1,2-, 1,3-, and 1,4-dimethyladamantane (B116655), possess the same molecular formula (C12H20) but differ in the arrangement of their atoms, leading to distinct properties. cymitquimica.comnih.govnih.gov
Distinctions between 1,2-, 1,3-, and 1,4-Dimethyladamantanes
This compound is a chiral molecule, existing as a pair of enantiomers, whereas 1,3- and 1,4-dimethyladamantane are achiral due to the presence of planes of symmetry. This fundamental structural difference has implications for their interaction with other chiral molecules and their potential applications in stereoselective processes.
The physical properties, such as boiling point and melting point, are expected to differ among these isomers due to variations in their molecular symmetry and intermolecular forces. While experimental data for this compound is scarce, calculated properties and data for the other isomers provide a basis for comparison. chemeo.comchemeo.comchemeo.com For instance, the hydrophobicity, as indicated by the octanol-water partition coefficient (logP), is generally high for dimethyladamantanes. chemeo.comchemeo.com
Spectroscopic techniques such as 1H and 13C NMR are invaluable for distinguishing between these isomers. The number of signals and their chemical shifts in the NMR spectra are directly related to the symmetry of the molecule. 1,3-Dimethyladamantane (B135411), with its higher symmetry, would be expected to show a simpler NMR spectrum compared to the less symmetrical 1,2- and 1,4-isomers. docbrown.infochemicalbook.comdocbrown.infooregonstate.edu
Table 4: Comparison of Properties of Dimethyladamantane Isomers
| Property | This compound (Calculated) | 1,3-Dimethyladamantane (Experimental/Calculated) | 1,4-Dimethyladamantane (Experimental/Calculated) |
| Molecular Formula | C12H20 nih.gov | C12H20 rsc.org | C12H20 nih.gov |
| Molecular Weight | 164.29 g/mol nih.gov | 164.29 g/mol rsc.org | 164.29 g/mol nih.gov |
| Boiling Point | 489.35 K (Joback Method) chemeo.com | ~201 °C (lit.) iaea.org | 489.35 K (Joback Method) chemeo.com |
| Chirality | Chiral mdpi.com | Achiral | Achiral |
| CAS Number | 16207-81-1 nih.gov | 702-79-4 rsc.org | 16267-35-9 nih.gov |
Analogues with Heteroatom Substitutions within the Adamantane Cage
Replacing one or more carbon atoms of the adamantane cage with a heteroatom, such as nitrogen or oxygen, leads to aza- and oxaadamantanes, respectively. These substitutions significantly alter the electronic properties, solubility, and potential for intermolecular interactions of the adamantane scaffold.
The synthesis of azaadamantanes, including 2-azaadamantane (B3153908) derivatives, has been a subject of interest. researchgate.netnih.govnih.gov For example, 2-azaadamantane N-oxyl (AZADO) and its methylated derivatives have been developed as highly efficient catalysts for the oxidation of alcohols. nih.govnih.gov The synthesis of these compounds often involves the construction of the heterocyclic cage from appropriate precursors. researchgate.net
Similarly, oxaadamantanes can be synthesized through various routes. The treatment of bicyclo[3.3.1]nonane-2,6-diol with concentrated sulfuric acid affords 2-oxaadamantane. rsc.org More complex substituted 2-oxaadamantanes can be prepared through the acid-promoted cyclization of homoallylic alcohols or related precursors. unifi.it While the synthesis of 1,2-dimethyl-substituted hetero-adamantanes is not specifically detailed in the reviewed literature, the established synthetic routes for other substituted aza- and oxaadamantanes provide a foundation for their potential preparation.
Table 5: Examples of Heteroatom-Substituted Adamantane Analogues
| Analogue Type | Example Compound | Synthetic Approach | Key Features/Applications |
| Azaadamantane | 2-Azaadamantane N-oxyl (AZADO) | Multi-step synthesis from precursors | Highly efficient catalyst for alcohol oxidation. nih.govnih.gov |
| Oxaadamantane | 2-Oxaadamantane | Acid-catalyzed cyclization of bicyclo[3.3.1]nonane-2,6-diol | Introduction of an ether linkage into the adamantane cage. rsc.org |
Supramolecular Chemistry and Advanced Materials Research
Host-Guest Interactions Involving 1,2-Dimethyladamantane
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encloses a "guest" molecule, held together by non-covalent forces. wikipedia.org The adamantane (B196018) group is a classic "guest" in supramolecular chemistry due to its ideal fit within the cavities of various "host" molecules, particularly cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov
The primary driving force for these interactions is the hydrophobic effect, where the nonpolar adamantane cage is favorably driven out of an aqueous environment and into the hydrophobic cavity of the host. Adamantane derivatives are known to form stable 1:1 inclusion complexes with hosts like β-cyclodextrin, with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov
While specific thermodynamic data for this compound is not extensively documented in readily available literature, its behavior is expected to align with that of other adamantane derivatives. The presence of two methyl groups on the adamantane cage would influence its binding affinity. These groups increase the molecule's hydrophobicity and volume, which could potentially lead to stronger or more selective binding with certain hosts compared to unsubstituted adamantane. cymitquimica.com The interaction is a dynamic equilibrium between the bound and unbound states.
Table 1: Key Host Molecules for Adamantane Derivatives
| Host Molecule | Description | Typical Guest(s) |
|---|---|---|
| Cyclodextrins (CDs) | Macrocycles made of glucose units, forming a truncated cone shape with a hydrophobic inner cavity. wikipedia.orgnih.gov | Adamantane, Amantadine, various hydrophobic drugs. nih.govthno.org |
| Cucurbit[n]urils (CB[n]) | Macrocyclic molecules made of glycoluril (B30988) monomers linked by methylene (B1212753) bridges, forming a pumpkin-shaped cavity. wikipedia.orgnih.gov | Adamantane derivatives, cationic platinum compounds. nih.gov |
| Calixarenes | Macrocycles formed from phenol (B47542) units linked by methylene bridges. thno.org | Anions, metal ions. pageplace.de |
Self-Assembly Principles and Molecular Architectures
Molecular self-assembly is the process where molecules spontaneously form ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic forces, and van der Waals forces. wikipedia.org The highly specific and reliable nature of adamantane's host-guest interactions makes it a powerful tool for programming the self-assembly of complex molecular architectures. digitellinc.com
By functionalizing polymers or other molecules with adamantane groups (the guest) and complementary cyclodextrin (B1172386) hosts, scientists can direct the assembly of materials with precisely controlled structures. caltech.edunih.gov This bottom-up approach is fundamental to nanotechnology and the creation of "smart" materials. wikipedia.org
Research has demonstrated the synthesis of adamantane-terminated polypeptides that can be anchored onto the surface of cyclodextrin vesicles. nih.gov This process forms polypeptide-shelled nanocontainers, which can be stabilized and used for applications like the responsive release of encapsulated molecules. nih.gov Similarly, adamantane-functionalized polymers can self-assemble with cyclodextrin-based counterparts to form multi-responsive hydrogels or other supramolecular structures. ustc.edu.cn These principles allow for the construction of diverse and functional architectures, from two-dimensional layers to three-dimensional prismatic cages. researchgate.netnih.gov
Development of Adamantane-Terminated Copolymers for Chromatographic Applications
The unique properties of adamantane have been harnessed to create advanced materials for separation science. Specifically, adamantane-terminated copolymers have been developed as highly selective stationary phases for gas chromatography (GC). researchgate.net
One study reported the synthesis of a poly(propylene-carbonate) copolymer terminated with adamantane cages (APPC). researchgate.net This material was used as a GC stationary phase and showed a distinct advantage in separating complex isomer mixtures, including alkanes, alkylbenzenes, and phenols, when compared to conventional stationary phases like polyethylene (B3416737) glycol (PEG) and polysiloxane. researchgate.net The adamantyl end-groups enhance the selectivity of the column, which is a critical factor for achieving high-resolution separations of structurally similar compounds. researchgate.net
The performance of the APPC column demonstrated exceptional stability and precision, as highlighted by its reproducibility data. researchgate.net
Table 2: Reproducibility of the Adamantane-Terminated (APPC) GC Column
| Parameter | Relative Standard Deviation (RSD) |
|---|---|
| Run-to-Run | 0.01% - 0.04% |
| Day-to-Day | 0.15% - 0.28% |
| Column-to-Column | 3.4% - 3.9% |
Data sourced from a study on adamantyl-terminated poly(ether-carbonate) copolymers. researchgate.net
The success of these adamantane-terminated copolymers in GC opens avenues for further research into creating highly specialized stationary phases for a wide range of analytical applications, including the analysis of complex practical samples like essential oils. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Adamantane |
| Amantadine |
| Alkylbenzenes |
| Calixarenes |
| Cucurbit[n]urils |
| Cyclodextrins |
| Glycoluril |
| Phenol |
| Poly(ethylene glycol) (PEG) |
| Poly(propylene-carbonate) |
Future Research Trajectories and Interdisciplinary Perspectives
Rational Design of Novel Synthetic Pathways for Complex Architectures
The synthesis of specifically substituted adamantanes, such as the 1,2-disubstituted pattern, remains a significant challenge in organic chemistry. nih.gov Future research will increasingly focus on the rational design of novel, efficient, and stereoselective synthetic pathways to access these complex molecules. Current methods often rely on constructing the adamantane (B196018) framework from acyclic or bicyclic precursors or through ring expansion/contraction reactions of related cage systems. nih.govmdpi.com
Future strategies will move beyond these established routes to explore more sophisticated approaches. This includes the development of late-stage C-H functionalization methods that can selectively introduce substituents onto a pre-formed adamantane core. While functionalization of the tertiary bridgehead positions is well-known, achieving selective functionalization at the secondary carbons, especially in a 1,2-relationship, is a frontier. nih.govwikipedia.org The design of catalysts that can navigate the steric hindrance and recognize the specific electronic environment of the C2 position adjacent to a C1-methyl group will be critical.
Furthermore, leveraging rearrangement reactions of other polycyclic hydrocarbon precursors presents a fertile ground for discovery. mdpi.com By carefully designing precursors like protoadamantanes or noradamantanes, chemists can orchestrate specific bond migrations to yield the desired 1,2-dimethyladamantane scaffold with high precision. nih.gov These efforts will be guided by computational modeling to predict reaction feasibility and outcomes, enabling a more rational and less empirical approach to synthesis design.
| Synthetic Strategy | Description | Key Challenges & Future Directions |
|---|---|---|
| Total Synthesis | Construction of the adamantane core from simple acyclic or monocyclic starting materials through a series of cyclization reactions. mdpi.com | Improving overall yield, reducing step count, and achieving enantioselective synthesis for chiral derivatives. |
| Ring Expansion/Contraction | Utilizing precursors like protoadamantane (B92536) or homoadamantane (B8616219) and inducing skeletal rearrangements to form the adamantane framework. nih.gov | Gaining precise control over rearrangement pathways to favor specific isomers and functional group placements. |
| Bicyclic Precursor Cyclization | Intramolecular cyclization of bicyclo[3.3.1]nonane derivatives to form the final cage structure. mdpi.com | Designing highly functionalized bicyclic precursors to build in complexity before the final cyclization step. |
| Directed C–H Functionalization | Using directing groups to achieve selective substitution on the adamantane skeleton, a method yet to be fully exploited for the 1,2-pattern. nih.gov | Development of novel directing groups and catalysts for functionalizing non-activated secondary positions. |
Integration of Machine Learning and AI in Computational Predictions
The intersection of computational chemistry and artificial intelligence (AI) is set to revolutionize the study of complex molecules like this compound. mit.edu Machine learning (ML) models, trained on vast datasets of known chemical reactions and molecular properties, can significantly accelerate the discovery and optimization process. nih.govarxiv.org
One of the most promising applications is the prediction of reaction outcomes and the recommendation of optimal reaction conditions. acs.org For a given set of reactants, including a complex adamantane precursor, an ML model can predict the most likely product structure, identify potential side products, and suggest the most suitable catalysts, solvents, and temperatures, thereby reducing the need for extensive empirical screening. nih.govstanford.edu This predictive power is achieved by allowing neural networks to recognize subtle patterns in molecular structures and reactivity that may not be obvious to human chemists. nih.gov
Beyond reaction prediction, AI can be employed to forecast the physicochemical and biological properties of novel this compound derivatives. By translating molecular structures into numerical vectors, these models can predict properties such as solubility, lipophilicity, binding affinity to biological targets, and electronic properties relevant to materials science. ichibanelectronic.com This in silico screening allows researchers to prioritize the synthesis of compounds with the most desirable characteristics, saving considerable time and resources. Generative models can even propose entirely new adamantane derivatives with optimized properties, expanding the accessible chemical space for drug discovery and materials design. mit.edu
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Reaction Outcome Prediction | Neural networks are trained on large reaction databases to predict the major product of a chemical transformation. nih.govmit.edu | Accelerates the design of synthetic routes by predicting the success of novel or complex reaction steps. |
| Condition Recommendation | Models suggest optimal catalysts, solvents, reagents, and temperatures for a desired reaction. nih.govacs.org | Minimizes experimental optimization, improving efficiency and reducing waste in the synthesis of derivatives. |
| Property Prediction | Predicts physicochemical, biological, and electronic properties from molecular structure alone. | Enables high-throughput virtual screening to identify derivatives with desired traits for pharmaceutical or material applications. |
| De Novo Molecular Design | Generative models create novel molecular structures tailored to have specific, optimized properties. | Proposes new, unexplored this compound derivatives with enhanced performance characteristics. |
Exploration of Unconventional Reactivity Modes
The rigid, saturated framework of adamantane typically undergoes reactions characteristic of alkanes, often involving the formation of stable bridgehead carbocations. wikipedia.orgresearchgate.net However, the unique strain and stereoelectronic features of cage compounds can give rise to unconventional reactivity. Future research will likely probe the novel reaction pathways accessible to this compound that deviate from classical behavior.
The confinement of reactive intermediates within or upon the adamantane cage could alter reaction thermodynamics and kinetics, similar to effects observed in fullerene cages. bohrium.comresearchgate.net For example, reactions that proceed through radical or carbocationic intermediates could exhibit unusual selectivity due to the fixed spatial arrangement of the methyl groups and adjacent C-H bonds. The interaction between the two adjacent methyl groups may create a unique steric and electronic environment that could be exploited for novel transformations.
Inspired by advancements in related fields, concepts like "cage walking," where a metal catalyst migrates across the surface of a carborane cage to functionalize different positions, could be explored for adamantanes. acs.org Developing catalytic systems that can controllably "walk" across the adamantane scaffold from one position to another before effecting a C-H functionalization would provide unprecedented access to complex substitution patterns. Another area of interest is the potential for mechanochemistry to induce novel bond-breaking or bond-forming reactions by applying mechanical force, taking advantage of the molecule's extreme rigidity.
| Unconventional Reactivity Mode | Hypothetical Description | Potential Outcome |
|---|---|---|
| Catalytic "Cage Walking" | A transition metal catalyst migrates across the hydrocarbon skeleton, enabling functionalization at positions remote from the initial binding site. acs.org | Synthesis of previously inaccessible polysubstituted adamantane derivatives. |
| Confinement-Controlled Reactions | The rigid cage structure directs the stereochemical outcome of reactions involving flexible side chains attached to the 1,2-positions. | High diastereoselectivity in functional group transformations. |
| Mechanochemically Induced Reactivity | Application of mechanical force to induce selective C-C or C-H bond cleavage in the strained cage system. | Solvent-free synthesis and access to novel strained intermediates. |
| Transannular Radical Reactions | Generation of a radical at one position leading to an intramolecular hydrogen atom transfer (HAT) or cyclization involving a distant site on the cage. | Formation of novel polycyclic structures or direct functionalization across the cage. |
Advances in Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding and optimizing the complex, often multistep syntheses of this compound derivatives requires deep mechanistic insight. rsc.orgrsc.org Future research will increasingly rely on advanced spectroscopic techniques for the in situ, real-time monitoring of these reactions. mt.comspectroscopyonline.com Such process analytical technology (PAT) provides a continuous stream of data on the concentration of reactants, intermediates, products, and byproducts without disturbing the reaction. youtube.com
Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. youtube.com By inserting a probe directly into the reaction vessel, chemists can track the disappearance of starting material functional groups and the appearance of product signatures in real time. This is invaluable for identifying transient or reactive intermediates that would be missed by traditional offline analysis (e.g., GC-MS or NMR of quenched aliquots), providing a more complete picture of the reaction mechanism. spectroscopyonline.com This detailed kinetic data allows for precise determination of reaction endpoints and the rapid optimization of parameters like temperature, pressure, and catalyst loading.
Looking forward, the combination of multiple spectroscopic methods will offer a more comprehensive view. For instance, coupling X-ray absorption spectroscopy (XAS) with other techniques could provide simultaneous information on the electronic structure of a catalyst and the bulk composition of the reaction mixture. rsc.orgpsi.ch This multi-modal approach will be essential for unraveling the mechanisms of novel catalytic reactions and for ensuring the robust, scalable, and safe synthesis of complex molecules like this compound and its derivatives.
| Technique | Information Provided | Application in this compound Synthesis |
|---|---|---|
| In Situ FTIR Spectroscopy | Real-time concentration changes of key functional groups. youtube.com | Monitoring reaction kinetics, detecting intermediates, and determining reaction initiation and endpoints. |
| In Situ Raman Spectroscopy | Vibrational information, complementary to FTIR, especially for symmetric bonds and aqueous systems. | Studying catalytic cycles, polymorphism in crystallization, and reactions in challenging solvent systems. |
| In Situ NMR Spectroscopy | Detailed structural information on species in solution. | Unambiguous identification of intermediates and products without the need for sampling. |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Rapid, real-time mass analysis of reaction components directly from the reaction mixture. rsc.org | High-throughput screening of reaction conditions and mechanistic studies under heterogeneous conditions. |
| Tandem X-ray Techniques (e.g., XAS/XRD) | Simultaneous information on electronic structure (e.g., catalyst oxidation state) and crystalline phase. rsc.org | Elucidating structure-activity relationships in heterogeneous catalysis for adamantane functionalization. |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 1,2-dimethyladamantane, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via free-radical alkylation of adamantane derivatives. A common approach involves reacting dimethyladamantane with olefins (e.g., ethylene) in the presence of di-tert-butyl peroxide (DTBP) as an initiator. Key parameters include temperature (130–150°C), pressure (2–10 kg/cm² for ethylene), and molar ratios (e.g., 1:4 dimethyladamantane to olefin). These conditions minimize byproducts like allylic coupling adducts and optimize yields (up to 89% based on consumed starting material) . Alternative methods include Friedel-Crafts alkylation, though skeletal rearrangements may occur .
Q. How can structural confirmation of this compound derivatives be achieved in synthetic chemistry?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming bridgehead substitution patterns. For example, in 1-alkyl-3,5-dimethyladamantane derivatives, the bridgehead proton signal appears as a singlet due to symmetry, while alkyl chain protons show distinct splitting patterns. Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity. Crystallographic studies (e.g., monoclinic P2₁/c for low-temperature phases) resolve polymorphism .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include:
- Vapor Pressure : 1,3-Dimethyladamantane (a structural analog) has a vapor pressure of ~6 kPa at 476.53 K (normal boiling point) .
- Thermodynamics : Enthalpy of vaporization (Δl<sup>g</sup>Hm<sup>o</sup>) = 49.21 ± 0.2 kJ·mol⁻¹ at 308.15 K .
- Density : Liquid-phase density ranges from 0.92–0.95 g/cm³ (293–303 K) .
These data inform solvent selection, distillation protocols, and stability assessments.
Advanced Research Questions
Q. How do substituent effects and reaction mechanisms influence the regioselectivity of this compound in free-radical alkylation?
- Methodological Answer : Bridgehead positions are favored due to radical stability conferred by the adamantane scaffold’s rigid geometry. For example, ethylene alkylation at 130°C under 2 kg/cm² pressure yields 1-ethyl-3,5-dimethyladamantane as the primary product (89% yield). Higher pressures promote telomerization (e.g., n-butyl or n-hexyl derivatives), while allylic coupling is suppressed by using ethylene (no allylic hydrogens) . Computational studies (e.g., DFT) can model transition states to predict regioselectivity .
Q. What role does this compound play in biomimetic oxidation systems, and how are radical-cation intermediates characterized?
- Methodological Answer : In Gif-type oxidation systems (Fe²⁺/picolinic acid/pyridine), 1,3-dimethyladamantane (a model substrate) undergoes hydroxylation at bridgehead carbons via a proposed radical-cation mechanism. Electron paramagnetic resonance (EPR) and kinetic isotope effect (KIE) studies detect Fe-O intermediates and validate a non-chain radical pathway . Product ratios (e.g., alcohol:ketone) and stereochemistry are analyzed via GC-MS and chiral HPLC.
Q. How does polymorphism in this compound derivatives affect material properties, and what techniques identify phase transitions?
- Methodological Answer : Polymorphism is studied using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). For example, 1,3-dimethyladamantane exhibits a monoclinic (P2₁/c) → hexagonal (P6₃/mmc) phase transition upon heating, with enthalpy changes quantified via DSC. High-pressure stability (up to 500 MPa) is assessed using diamond anvil cells, revealing enhanced stability of the ordered monoclinic phase under pressure .
Contradictions and Limitations
- Synthesis Methods : Friedel-Crafts alkylation () may yield rearranged products, whereas free-radical methods ( ) offer better regiocontrol but require precise pressure/temperature optimization.
- Polymorphism : Phase behavior varies among analogs; 1,3-dimethyladamantane shows hexagonal disorder at high temperatures, but 1,2-derivatives may exhibit distinct packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
